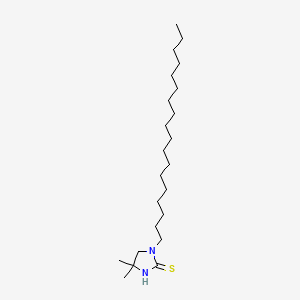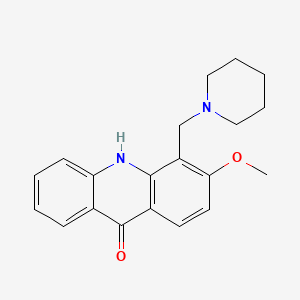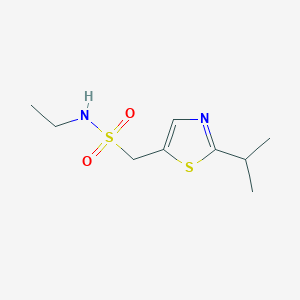
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C9H16N2O2S2 and a molecular weight of 248.37 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfonamide group (SO2NH2) makes it a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . For example: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these reactions .
化学反应分析
Types of Reactions
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce primary or secondary amines .
科学研究应用
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Uniqueness
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide is unique due to the presence of the thiazole ring, which imparts specific chemical properties and biological activities. The isopropyl group on the thiazole ring can influence the compound’s solubility and reactivity, making it distinct from other sulfonamides .
属性
分子式 |
C9H16N2O2S2 |
|---|---|
分子量 |
248.4 g/mol |
IUPAC 名称 |
N-ethyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H16N2O2S2/c1-4-11-15(12,13)6-8-5-10-9(14-8)7(2)3/h5,7,11H,4,6H2,1-3H3 |
InChI 键 |
TUECBFNTRADZCH-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)CC1=CN=C(S1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


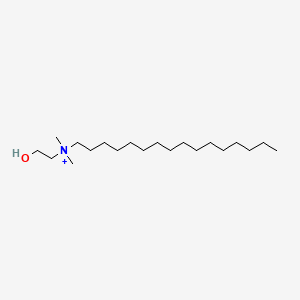
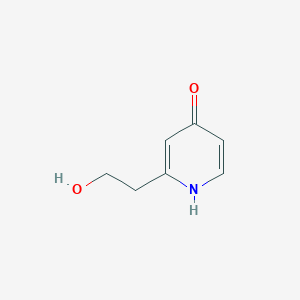
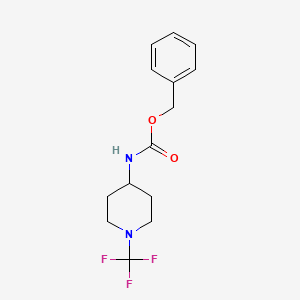
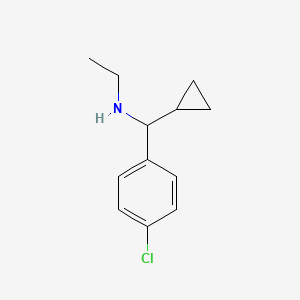
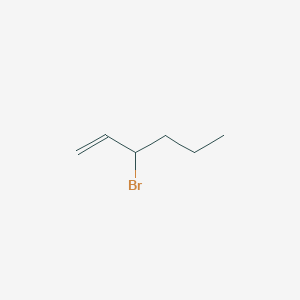
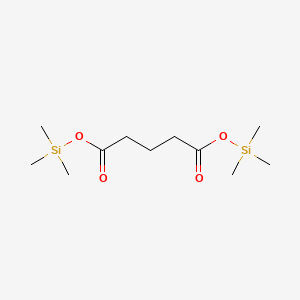
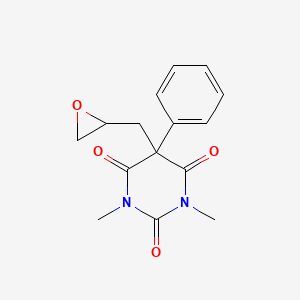
![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)
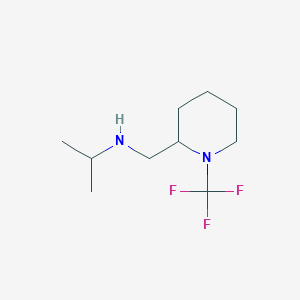
![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
